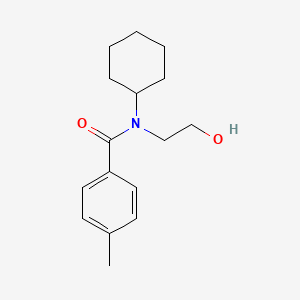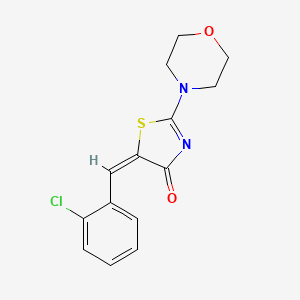
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide, also known as CHEMBL14688, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential applications in scientific research due to its unique chemical properties. In
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammation process, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the levels of cytokines, which are involved in the inflammatory response. In addition, it has been shown to decrease the levels of nitric oxide, which is a key mediator of inflammation. Furthermore, it has been found to increase the levels of antioxidant enzymes, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and can be stored for extended periods of time without degradation. In addition, it has been found to be relatively non-toxic, which makes it a safe compound to use in lab experiments.
However, there are also some limitations associated with the use of N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
Despite the limitations, N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide has shown great potential for future scientific research. One potential direction is to further investigate its anti-inflammatory and analgesic effects, and to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its antitumor and antiviral properties, and to explore its potential as a treatment for cancer and viral infections.
Conclusion
In conclusion, N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide is a chemical compound that has shown great potential for scientific research. Its unique chemical properties, including its anti-inflammatory, analgesic, antitumor, and antiviral effects, make it a promising candidate for future studies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of research.
Synthesis Methods
The synthesis method of N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide involves the reaction of cyclohexylamine with 4-methylbenzoic acid, followed by the addition of 2-chloroethanol. The product is then purified through recrystallization to obtain the final compound. The yield of this method is around 70% and the purity can reach up to 99%.
Scientific Research Applications
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been shown to possess antitumor and antiviral properties.
properties
IUPAC Name |
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-7-9-14(10-8-13)16(19)17(11-12-18)15-5-3-2-4-6-15/h7-10,15,18H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZLHVMQXCSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)
![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)
![2-(4-methoxyphenyl)-5-(phenoxyacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5688364.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688370.png)
![2-{[(azepan-1-ylsulfonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5688375.png)
![1-(2-hydroxyethyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5688380.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)

![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)

![(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
![ethyl 4-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5688445.png)